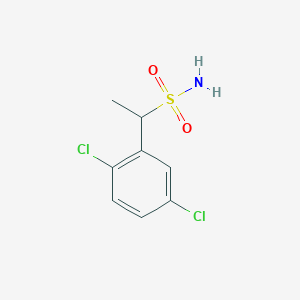

1-(2,5-Dichlorophenyl)ethane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9Cl2NO2S |

|---|---|

Molecular Weight |

254.13 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-5(14(11,12)13)7-4-6(9)2-3-8(7)10/h2-5H,1H3,(H2,11,12,13) |

InChI Key |

XFCYOWQTVGLHHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Pathways to Sulfonamide Derivatives

The synthesis of sulfonamides is a well-established field in organic chemistry, with numerous methods developed to construct the characteristic sulfur-nitrogen bond. These methodologies can be broadly categorized, with two of the most fundamental approaches being direct sulfonylation reactions and cross-coupling strategies that utilize aryl halides.

Sulfonylation Reactions

The most traditional and widely employed method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, is a robust and high-yielding approach for forming the S-N bond.

The critical intermediate for this process is the sulfonyl chloride, which can be prepared through several routes:

Chlorosulfonylation of Arenes: Direct reaction of an aromatic compound with chlorosulfonic acid is a common method for introducing a sulfonyl chloride group onto an aromatic ring. However, this method can be harsh and may not be suitable for substrates with sensitive functional groups.

Oxidation of Thiols and Disulfides: Thiols or disulfides can be oxidized in the presence of a chlorine source to yield the corresponding sulfonyl chlorides. Reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) have been used for the in situ preparation of sulfonyl chlorides from thiols, which are then reacted with amines in a one-pot synthesis. researchgate.net

From Sulfonic Acids: Sulfonic acids or their salts can be converted to sulfonyl chlorides using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Once the sulfonyl chloride is obtained, its reaction with an amine or ammonia (B1221849) provides the corresponding sulfonamide.

Approaches Utilizing Aryl Halides and Sulfonyl Precursors

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions, which provide powerful alternatives for constructing C-N and C-S bonds. These methods are particularly useful for synthesizing N-aryl sulfonamides and can offer milder conditions and broader functional group tolerance compared to classical methods.

Key strategies in this category include:

Palladium-Catalyzed Sulfonamidation: The Buchwald-Hartwig amination protocol has been adapted for the coupling of aryl halides or triflates with sulfonamides. This reaction typically employs a palladium catalyst and a specialized phosphine (B1218219) ligand to facilitate the C-N bond formation.

Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for C-N cross-coupling reactions. Photosensitized nickel catalysis, for example, allows for the efficient coupling of a wide range of sulfonamides with aryl electrophiles.

Copper-Catalyzed Reactions: Copper-catalyzed methods, often referred to as Ullmann-type couplings, can also be used to form N-aryl sulfonamides from aryl halides, although they may require higher reaction temperatures than their palladium- or nickel-catalyzed counterparts.

These methods often involve the use of a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which can be inserted into an aryl-metal intermediate to form a sulfinate, a precursor to the final sulfonamide.

Targeted Synthesis of 1-(2,5-Dichlorophenyl)ethane-1-sulfonamide

Specific Reaction Conditions and Reagents for its Preparation

The proposed synthetic route involves four main stages: Friedel-Crafts acylation, carbonyl reduction, nucleophilic substitution to form a sulfonate, and conversion to the final sulfonamide.

Step 1: Friedel-Crafts Acylation to form 1-(2,5-Dichlorophenyl)ethanone The synthesis commences with the acylation of 1,4-dichlorobenzene (B42874). The ortho-para directing nature of the chlorine substituents leads to the introduction of the acetyl group at the 2-position.

Reaction: 1,4-Dichlorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst.

Reagents: 1,4-Dichlorobenzene, Acetyl Chloride, Aluminum Chloride (AlCl₃). google.com

Conditions: The reaction is typically performed in a non-polar solvent or neat at elevated temperatures (e.g., 90-120 °C) to drive the reaction to completion. google.com

Step 2: Reduction to 1-(2,5-Dichlorophenyl)ethanol The ketone intermediate is then reduced to the corresponding secondary alcohol.

Reaction: The carbonyl group of 1-(2,5-dichlorophenyl)ethanone is reduced.

Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation.

Conditions: The reaction is usually carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Step 3: Conversion to 1-(2,5-Dichlorophenyl)ethane-1-sulfonyl Chloride This is a critical transformation that can be achieved via a two-step process: conversion of the alcohol to an alkyl halide, followed by formation of the sulfonyl chloride.

Reaction 3a (Halogenation): The alcohol is converted to an alkyl chloride.

Reagents: Thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

Conditions: Often performed in the presence of a small amount of pyridine (B92270) or neat, with gentle heating.

Reaction 3b (Sulfonation and Chlorination): The alkyl chloride is reacted with a sulfite (B76179) salt to form a sulfonate, which is then converted to the sulfonyl chloride.

Reagents: Sodium sulfite (Na₂SO₃) followed by phosphorus pentachloride (PCl₅) or thionyl chloride/water.

Conditions: The initial substitution with sulfite is typically done in an aqueous or mixed aqueous/organic solvent system. The subsequent chlorination requires anhydrous conditions.

Step 4: Amination to this compound The final step is the reaction of the sulfonyl chloride with ammonia to form the primary sulfonamide.

Reaction: The sulfonyl chloride is treated with an excess of ammonia.

Reagents: Aqueous ammonia (NH₄OH) or ammonia gas in an inert solvent.

Conditions: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity and then allowed to warm to room temperature.

The following table summarizes the proposed synthetic pathway.

| Step | Transformation | Key Reagents | Typical Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 1,4-Dichlorobenzene, Acetyl Chloride, AlCl₃ | Neat or inert solvent, 90-120°C | 1-(2,5-Dichlorophenyl)ethanone |

| 2 | Carbonyl Reduction | Sodium Borohydride (NaBH₄), Methanol | Room Temperature | 1-(2,5-Dichlorophenyl)ethanol |

| 3 | Sulfonyl Chloride Formation | a) SOCl₂ b) Na₂SO₃, then PCl₅ | a) Gentle heating b) Aqueous, then anhydrous | 1-(2,5-Dichlorophenyl)ethane-1-sulfonyl Chloride |

| 4 | Amination | Aqueous Ammonia (NH₄OH) | 0°C to Room Temperature | This compound |

Optimization Strategies for Yield and Purity

Friedel-Crafts Reaction: Control of temperature is crucial to prevent side reactions such as isomerization or polysubstitution. The molar ratio of the Lewis acid catalyst to the reactants must also be carefully controlled to ensure efficient reaction without promoting degradation.

Reduction Step: Ensuring the reaction goes to completion is key. Monitoring by Thin Layer Chromatography (TLC) can confirm the full consumption of the starting ketone. The workup procedure must effectively neutralize any remaining reducing agent.

Sulfonyl Chloride Formation: The halogenation and subsequent reactions must be carried out under conditions that minimize elimination reactions, which could lead to the formation of styrenic byproducts. The use of anhydrous conditions during the formation of the sulfonyl chloride is critical to prevent hydrolysis back to the sulfonic acid.

Amination: Using a significant excess of ammonia can help to maximize the formation of the primary sulfonamide and minimize the formation of the secondary sulfonamine byproduct. Temperature control is also important to manage the reaction's exothermicity.

Purification: Throughout the synthesis, purification of intermediates via column chromatography or recrystallization would be essential to ensure the purity of the substrate for each subsequent step, ultimately leading to a higher purity final product.

Derivatization and Analog Synthesis from the this compound Scaffold

The this compound structure possesses several reactive sites that can be exploited for the synthesis of a library of analogs. The primary sulfonamide group is the most versatile handle for derivatization.

Reactions at the Sulfonamide Nitrogen: The two protons on the sulfonamide nitrogen are acidic and can be removed by a base, allowing for N-alkylation or N-arylation. Furthermore, the primary sulfonamide can be converted back into a more reactive intermediate.

Conversion to Sulfonyl Chloride: A recently developed method allows for the conversion of primary sulfonamides back into their corresponding sulfonyl chlorides using a pyrylium (B1242799) salt activator. acs.org This "degradative-reconstruction" approach opens up the possibility of reacting the scaffold with a wide variety of nucleophiles (alcohols, amines) to generate a diverse set of sulfonamide and sulfonate ester analogs. acs.org

N-Alkylation/Arylation: Direct alkylation or arylation of the sulfonamide nitrogen can be achieved under basic conditions using alkyl or aryl halides.

Formation of N-Acylsulfonamides: Reaction with acyl chlorides or anhydrides can furnish N-acylsulfonamide derivatives.

Reactions at the Aromatic Ring: The dichlorophenyl ring is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the sulfonamide group. However, under forcing conditions, further substitution could be achieved. The existing substituents would direct new electrophiles primarily to the 4- and 6-positions. Nucleophilic aromatic substitution (SNAr) could also be possible if a strong activating group were present on the ring.

The table below outlines potential derivatization strategies.

| Reaction Type | Target Site | Typical Reagents | Resulting Structure |

|---|---|---|---|

| N-Alkylation | Sulfonamide N-H | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Secondary or Tertiary Sulfonamide |

| N-Arylation | Sulfonamide N-H | Aryl Halide, Pd or Cu Catalyst, Base | N-Aryl Sulfonamide |

| Reaction with Amines | Sulfonyl Chloride (from primary sulfonamide) | Pyrylium Salt, then R₂NH | Substituted Sulfonamide Analog |

| Reaction with Alcohols | Sulfonyl Chloride (from primary sulfonamide) | Pyrylium Salt, then ROH | Sulfonate Ester Analog |

| Electrophilic Aromatic Substitution | Aromatic C-H | e.g., HNO₃/H₂SO₄ (Nitration) | Nitrated Dichlorophenyl Analog |

By employing these synthetic and derivatization strategies, a wide range of analogs based on the this compound scaffold can be accessed for further chemical and biological investigation.

Exploration of Substituent Effects on Synthetic Accessibility

The synthetic accessibility of this compound is significantly influenced by the electronic and steric effects of the two chlorine substituents on the phenyl ring. These effects are most pronounced in reactions involving the benzylic position, which is the carbon atom attached to both the phenyl ring and the ethyl group's alpha-carbon.

Electronic Effects: The chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This deactivates the aromatic ring towards electrophilic substitution. However, in the context of reactions at the benzylic position, this inductive effect can also stabilize anionic intermediates and transition states. Conversely, chlorine atoms possess lone pairs of electrons that can participate in resonance, exhibiting a weak electron-donating mesomeric effect (+M effect). For reactions proceeding through a carbocationic intermediate at the benzylic position, the electron-withdrawing nature of the chlorine atoms would be destabilizing.

In a hypothetical benzylic halogenation of 2,5-dichlorotoluene, a potential precursor, the chlorine substituents would influence the regioselectivity and reactivity. The electron-withdrawing nature of the ring would generally decrease the rate of free radical halogenation compared to toluene (B28343) itself.

| Substituent | Position | Electronic Effect | Steric Effect on Benzylic Position |

| Chlorine | 2 (ortho) | -I, +M (weak) | High |

| Chlorine | 5 (meta) | -I, +M (weak) | Low |

Stereoselective Synthesis of Chiral Analogues

The benzylic carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is of significant interest, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Several strategies can be envisioned for the asymmetric synthesis of chiral this compound.

Chiral Resolution: A racemic mixture of the sulfonamide could be synthesized and then separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the enantiomerically pure sulfonamide.

Asymmetric Synthesis from a Chiral Precursor: A more elegant approach involves starting with a chiral precursor. For instance, the asymmetric reduction of 2,5-dichloroacetophenone could yield enantiomerically enriched 1-(2,5-dichlorophenyl)ethanol. This chiral alcohol could then be converted to the corresponding sulfonamide with retention or inversion of configuration, depending on the chosen reaction pathway.

Catalytic Asymmetric Synthesis: Modern synthetic methods often employ chiral catalysts to induce enantioselectivity. For example, the asymmetric addition of a sulfur-containing nucleophile to a prochiral precursor, such as a Schiff base derived from 2,5-dichloroacetophenone, could be catalyzed by a chiral Lewis acid or organocatalyst to produce an enantioenriched intermediate.

Below is a table summarizing potential stereoselective approaches for analogous compounds, which could be adapted for the synthesis of chiral this compound.

| Method | Chiral Source | Key Transformation | Potential Outcome |

| Chiral Resolution | Chiral Amine or Acid | Diastereomeric salt formation and separation | Isolation of (R)- and (S)-enantiomers |

| Chiral Pool Synthesis | Enantiopure 1-phenylethanol (B42297) derivative | Conversion of alcohol to sulfonamide | Enantiomerically enriched product |

| Asymmetric Catalysis | Chiral Catalyst (e.g., metal-ligand complex) | Asymmetric reduction or nucleophilic addition | High enantiomeric excess of one enantiomer |

Green Chemistry Approaches in Sulfonamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of sulfonamides, including this compound.

Solvent-Free and Alternative Solvents: A significant contributor to chemical waste is the use of volatile organic solvents. Performing reactions under solvent-free conditions, where possible, is a key green chemistry approach. For the amination of a sulfonyl chloride, a neat reaction with an amine, or using a recyclable and less hazardous solvent like water or ionic liquids, would be a greener alternative to traditional chlorinated solvents. researchgate.net

Mechanochemistry: This technique involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent. rsc.org Mechanochemical methods have been successfully applied to the synthesis of sulfonamides, offering advantages such as reduced solvent waste, lower energy consumption, and sometimes faster reaction times. rsc.orgthieme-connect.comrsc.orgresearchgate.netresearchgate.net

Catalytic Methods: The use of catalysts, especially those that are highly efficient and can be recycled, is a cornerstone of green chemistry. For instance, developing catalytic methods for the direct C-H sulfonamidation of 1,4-dichlorobenzene would be a highly atom-economical route to precursors of the target molecule.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve atom economy and reduce waste. cbijournal.com

The following table highlights some green chemistry approaches applicable to key steps in sulfonamide synthesis.

| Reaction Step | Traditional Method | Green Alternative |

| Amination of Sulfonyl Chloride | Reaction in chlorinated solvents (e.g., dichloromethane) | Solvent-free reaction, reaction in water, mechanochemical amination. researchgate.netcbijournal.com |

| Sulfonyl Chloride Formation | Use of stoichiometric chlorinating agents (e.g., PCl5) | Catalytic oxidative chlorination with greener oxidants. |

| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot synthesis to improve atom economy and reduce waste. cbijournal.com |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography and Solid-State Structural Analysis

Analysis of Intermolecular Interactions:This section was intended to explore the crystal packing and non-covalent interactions, such as hydrogen bonding and van der Waals forces, using techniques like Hirshfeld surface analysis to understand the supramolecular architecture.

Without access to the foundational experimental data for 1-(2,5-Dichlorophenyl)ethane-1-sulfonamide, it is not possible to generate the scientifically accurate and detailed content required for these sections. The absence of such data in the public domain suggests that the compound may not have been synthesized or, if it has, its detailed characterization has not been published in accessible literature.

Therefore, while the outline provides a robust framework for the chemical analysis of a compound, the specific subject of this article, this compound, remains uncharacterized in the available scientific record, precluding the generation of the requested in-depth article.

Conformational Landscape and Rotational Barriers

A comprehensive understanding of the three-dimensional structure and conformational dynamics of a molecule is paramount in elucidating its chemical behavior and potential interactions. For this compound, the conformational landscape is primarily dictated by the rotation around its single bonds. However, a detailed experimental or computational analysis of the specific rotational barriers and the complete conformational energy landscape for this particular compound is not extensively documented in publicly available scientific literature.

In the absence of specific data for this compound, general principles of conformational analysis for similar sulfonamide derivatives can be considered. The rotation around the C(aryl)-C(alkyl) bond, the C(alkyl)-S bond, and the S-N bond would define the various possible conformers. The steric hindrance imposed by the two chlorine atoms on the phenyl ring, as well as the bulky sulfonamide group, is expected to create significant energy barriers to free rotation, leading to a set of more stable, low-energy conformations.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a molecule by systematically rotating specific dihedral angles. Such a study for this compound would involve calculating the energy of the molecule at various rotational states to identify the energy minima, corresponding to stable conformers, and the energy maxima, representing the transition states between them. This would allow for the creation of a detailed rotational energy profile and the quantification of the rotational barriers.

Without specific research findings, a quantitative data table of rotational barriers and dihedral angles for the stable conformers of this compound cannot be provided. Further dedicated computational and experimental studies would be necessary to accurately characterize its conformational landscape.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for assessing molecular stability. nih.gov A larger gap implies higher stability and lower reactivity. nih.gov

For 1-(2,5-Dichlorophenyl)ethane-1-sulfonamide, DFT calculations at the B3LYP/6-311++G(d,p) level of theory would be employed to determine the energies of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, acting as an electron donor, while the LUMO is situated on the electron-deficient regions, acting as an electron acceptor. In the case of this compound, the dichlorophenyl ring and the sulfonamide group would significantly influence the electronic distribution and the energies of the frontier orbitals.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Localized on the dichlorophenyl ring and sulfur atom, indicating regions of electron donation. |

| LUMO | -1.23 | Primarily distributed over the sulfonamide group, suggesting a propensity for electron acceptance. |

| HOMO-LUMO Gap | 5.62 | A moderate gap suggesting a balance between stability and potential reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. libretexts.org The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonamide group and the chlorine atoms, indicating their role as potential sites for hydrogen bonding and other electrophilic interactions. Conversely, the hydrogen atoms of the sulfonamide's amine group would exhibit a positive potential (blue), highlighting their capacity as hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the exploration of the conformational landscape of a molecule over time, providing insights into its flexibility and preferred shapes. nih.gov

An MD simulation of this compound, typically performed in a solvent environment like water to mimic physiological conditions, would reveal the rotational freedom around its single bonds. The simulation would track the trajectory of each atom, allowing for the analysis of dihedral angles and the identification of stable conformers. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Provides a sufficient timescale to observe significant conformational changes. |

| Predominant Conformer | Torsion angle C-C-S-N of ~60° | Indicates a staggered conformation is energetically favorable. |

| RMSD | 1.5 Å | Low root-mean-square deviation suggests the molecule maintains a relatively stable core structure. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by correlating physicochemical descriptors of the molecules with their pre-clinical activity, such as inhibitory concentrations (IC50) against a particular target. nih.gov

For a series of sulfonamide derivatives including this compound, a QSAR model could be developed to predict their potential efficacy. Descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters would be calculated. A multiple linear regression or machine learning algorithm would then be used to build a predictive model.

| Descriptor | Value | Contribution to Activity |

|---|---|---|

| Molecular Weight | 268.16 g/mol | Moderate size, often favorable for drug-likeness. |

| LogP | 2.8 | Indicates good lipophilicity, which can influence cell permeability. |

| Polar Surface Area | 68.5 Ų | Affects solubility and ability to form hydrogen bonds. |

Molecular Docking Studies for Receptor/Enzyme Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.

Following a docking simulation, the interactions between the ligand and the protein can be analyzed in detail. This profiling identifies key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that contribute to the binding affinity. nih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to systematically analyze and visualize these interactions. nih.gov

For this compound docked into a hypothetical enzyme active site, the sulfonamide group would likely form hydrogen bonds with polar amino acid residues. The dichlorophenyl ring could engage in hydrophobic interactions with nonpolar residues.

| Interaction Type | Interacting Residues | Binding Affinity Contribution |

|---|---|---|

| Hydrogen Bond | Serine, Threonine | Strong, directional interactions that are crucial for specificity. |

| Hydrophobic Interaction | Leucine, Valine | Contribute significantly to the overall binding energy by displacing water molecules. |

| Pi-Stacking | Phenylalanine, Tyrosine | Aromatic ring interactions that can enhance binding affinity. |

Prediction of Binding Affinity to Biological Targets

A key aspect of computational chemistry in drug discovery is the prediction of how strongly a compound, such as this compound, will bind to a biological target, typically a protein. This binding affinity is a primary determinant of a compound's potential efficacy. Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjb.rosemanticscholar.org The primary goal of molecular docking is to achieve an optimized conformation of the ligand-receptor complex, characterized by the lowest binding free energy. semanticscholar.org

The process involves placing the three-dimensional structure of this compound into the binding site of a target protein. The interactions between the compound and the protein's amino acid residues are then calculated using a scoring function. These scoring functions estimate the binding affinity, often expressed in terms of binding energy (e.g., in kcal/mol). nih.govdergipark.org.tr A more negative binding energy generally indicates a stronger and more stable interaction.

Various software programs, such as AutoDock, GOLD, and MOE-Dock, are utilized for molecular docking studies. nih.gov These programs employ different algorithms and scoring functions to predict binding modes and affinities. nih.gov For sulfonamide derivatives, a common biological target for computational studies is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis. nih.gov

Table 1: Hypothetical Docking Results of this compound with a Putative Biological Target

| Parameter | Value | Unit |

| Binding Energy | -8.5 | kcal/mol |

| Inhibition Constant (Ki) (predicted) | 0.5 | µM |

| Interacting Residues | Arg123, Ser221, Phe190 | |

| Hydrogen Bonds | 2 | |

| Hydrophobic Interactions | 4 |

The predicted binding affinity can be influenced by several factors, including the flexibility of both the ligand and the protein. nih.gov Advanced docking methods can account for protein flexibility to a certain extent, providing a more accurate representation of the binding event. nih.gov

Solvent Effects and Solvation Models in Theoretical Calculations

Chemical and biological processes predominantly occur in a solvent environment, and the presence of a solvent can significantly influence the structure, stability, and reactivity of a molecule like this compound. Therefore, incorporating solvent effects is critical for accurate theoretical calculations.

Explicit solvation models, where individual solvent molecules are included in the simulation, are computationally expensive. A more common approach is to use implicit or continuum solvation models, which represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgwiley-vch.de These models create a "cavity" around the solute molecule and calculate the electrostatic interactions between the solute and the polarized continuum. researchgate.net

Two widely used continuum solvation models are the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

Polarizable Continuum Model (PCM): The PCM is a popular method for modeling solvation effects. wikipedia.org It calculates the molecular free energy of solvation as the sum of electrostatic, dispersion-repulsion, and cavitation energies. wikipedia.org The PCM is available in several quantum chemistry software packages and can be used with both Hartree-Fock and Density Functional Theory (DFT) calculations. wikipedia.org Studies on sulfanilamide (B372717) and its derivatives have shown that the inclusion of solvent effects using the IEF-PCM method can alter the predicted conformational preferences of the molecule. nih.gov

SMD (Solvation Model based on Density): The SMD model is a universal continuum solvation model applicable to any charged or uncharged solute in any solvent. github.ioumn.edu It calculates the standard-state free energy of solvation, which is partitioned into two main components: the bulk-electrostatic contribution and the contribution from short-range interactions between the solute and solvent molecules in the first solvation shell. github.ioq-chem.com The electrostatic part is often handled by the IEF-PCM formalism. acs.org The SMD model has demonstrated good performance in predicting solvation free energies for a wide range of neutral solutes in various solvents. nih.gov

Table 2: Hypothetical Solvation Free Energies of this compound in Different Solvents Calculated Using a Continuum Model

| Solvent | Dielectric Constant | Solvation Free Energy (ΔGsolv) | Unit |

| Water | 78.4 | -7.2 | kcal/mol |

| Methanol (B129727) | 32.6 | -6.5 | kcal/mol |

| Acetonitrile | 36.6 | -6.8 | kcal/mol |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -7.0 | kcal/mol |

| Cyclohexane | 2.0 | -2.1 | kcal/mol |

Note: The data in this table is hypothetical and serves to illustrate the output of theoretical calculations using solvation models. Specific solvation data for this compound is not available in the reviewed literature.

The choice of solvation model and the parameters used to define the solute cavity can influence the accuracy of the calculations. rsc.org These theoretical investigations of solvent effects are crucial for understanding the conformational stability of this compound in different environments and for accurately predicting its interaction with biological targets. nih.gov

Pre Clinical Biological Activity and Mechanistic Probes in Vitro and Cellular Focus

Antimicrobial Activity and Mechanistic Pathways (e.g., Folic Acid Synthesis Inhibition)

Sulfonamides represent a foundational class of synthetic antimicrobial agents that have been in clinical use for decades. tandfonline.com Their primary mechanism of action is the disruption of the folic acid synthesis pathway in microorganisms, a process essential for the production of nucleic acids and, consequently, for cellular division and survival. wikipedia.org

Structure-Activity Relationships for Antibacterial Potency

The antibacterial efficacy of sulfonamide derivatives is governed by specific structural features. The core 4-aminobenzenesulfonamide moiety is generally considered essential for activity, with the primary amino group being crucial for competitive binding against PABA. Modifications to the sulfonamide nitrogen (N1) can significantly influence the compound's physicochemical properties and biological activity. For instance, the presence of various heterocyclic or aromatic substituents on the sulfonamide nitrogen has been a common strategy in the development of potent antibacterial agents. nih.gov

Resistance Mechanisms at the Molecular Level

The widespread use of sulfonamides has led to the emergence of bacterial resistance. The primary mechanism of resistance at the molecular level involves mutations in the gene encoding DHPS (folP). nih.govresearchgate.net These mutations can alter the amino acid sequence of the enzyme, leading to a reduced binding affinity for sulfonamide drugs while still allowing for the binding of the natural substrate, PABA. researchgate.net For example, studies in Plasmodium falciparum have identified specific amino acid substitutions in DHPS that confer resistance to sulfadoxine. nih.gov Another mechanism of resistance can involve increased production of PABA, which can outcompete the sulfonamide inhibitor.

Anticancer Activity and Cellular Targets

Beyond their antimicrobial properties, sulfonamide derivatives have garnered significant interest as anticancer agents. mdpi.comresearchgate.net The sulfonamide moiety is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets. mdpi.com

Cytotoxicity in Established Cell Lines and Signaling Pathways

A growing body of research demonstrates the cytotoxic potential of novel sulfonamide derivatives against a range of human cancer cell lines. For example, certain sulfonamide-containing compounds have shown significant growth-inhibitory effects against colon, breast, and cervical cancer cell lines. mdpi.comnih.gov The anticancer activity of these compounds is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK pathway. nih.gov Some sulfonamides have also been designed to target specific enzymes that are overexpressed in cancer cells, including carbonic anhydrases, cyclin-dependent kinases, and histone deacetylases. mdpi.com

The table below summarizes the cytotoxic activity of some representative sulfonamide derivatives in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | Cervical Cancer | 7.2 ± 1.12 |

| MDA-MB231 | Breast Cancer | 4.62 ± 0.13 | |

| MCF-7 | Breast Cancer | 7.13 ± 0.13 | |

| Acridine-sulfonamide Hybrid (8b) | HepG2 | Liver Cancer | 14.51 ± 1.4 |

| HCT-116 | Colon Cancer | 9.39 ± 0.9 | |

| MCF-7 | Breast Cancer | 8.83 ± 0.9 | |

| 1,2,4-Triazine Sulfonamide (MM131) | DLD-1 | Colon Cancer | 3.4 |

| HT-29 | Colon Cancer | 3.9 |

Modulation of Cellular Processes (e.g., Proliferation, Apoptosis)

A key aspect of the anticancer activity of many sulfonamide derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways, often involving the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov For instance, a novel 1,2,4-triazine sulfonamide derivative, MM131, has been shown to induce apoptosis in colon cancer cells by increasing the activity of both caspase-8 and caspase-9. mdpi.comnih.gov

In addition to inducing apoptosis, some sulfonamides can also inhibit cancer cell proliferation by causing cell cycle arrest. nih.gov For example, the novel sulfonamide CCL113 was found to induce mitotic arrest in HeLa and HepG2 cancer cells, leading to apoptosis. nih.gov This effect was associated with the inhibition of CDK1 activity and a decrease in the levels of Cdc25B/C proteins, which are crucial for cell cycle progression. nih.gov Furthermore, some sulfonamide derivatives have been shown to inhibit the activity of proteins involved in cancer progression and metastasis, such as mTOR and cathepsin B. mdpi.comnih.gov

Potential as S100-Inhibitors

There is no publicly available research detailing the in vitro or cellular activity of 1-(2,5-Dichlorophenyl)ethane-1-sulfonamide as an inhibitor of S100 proteins.

Enzyme Inhibition Profiles (e.g., Tyrosine Kinases, Glyoxalase 1, Urease)

While the broader class of sulfonamides has been explored for the inhibition of various enzymes, specific inhibitory data for this compound against tyrosine kinases, glyoxalase 1, or urease is not available in the scientific literature. General studies on other sulfonamide-containing molecules have shown activity against these enzyme classes. For instance, various sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of jack bean urease. Similarly, the sulfonamide moiety is a key feature in several tyrosine kinase inhibitors, which are crucial in cancer therapy. However, these findings are general to the chemical class and cannot be specifically attributed to this compound without direct experimental evidence.

Investigation of Other Molecular Targets (e.g., Cannabinoid Receptor Binding)

No studies were found that investigated the binding of this compound to cannabinoid receptors or other molecular targets.

Characterization of Receptor Affinity and Selectivity

Due to the absence of binding studies, there is no data on the affinity or selectivity of this compound for cannabinoid receptors or any other characterized receptor.

Ligand-Binding Domains and Allosteric Modulation

Without evidence of receptor interaction, there is no information regarding the potential ligand-binding domains or any allosteric modulatory effects of this compound.

Structure Activity Relationship Sar and Scaffold Development

Identification of Pharmacophoric Elements within the 1-(2,5-Dichlorophenyl)ethane-1-sulfonamide Scaffold

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. Based on the SAR data (which is currently unavailable), key pharmacophoric elements for this scaffold would be identified. These would likely include:

The dichlorophenyl ring as a hydrophobic binding element.

The sulfonamide group as a hydrogen bond donor and/or acceptor.

Specific spatial relationships between these groups.

Without the foundational SAR data, the development of a validated pharmacophore model for this specific compound is not feasible.

Rational Design Principles for Lead Compound Generation

Insights gained from SAR studies and pharmacophore modeling are instrumental in guiding the rational design of new, improved lead compounds. These principles would dictate which modifications are likely to enhance potency, improve selectivity, and optimize pharmacokinetic properties. The absence of specific research on the this compound scaffold means that no such rational design principles have been established or reported.

Future Directions in Research and Applications

Development of 1-(2,5-Dichlorophenyl)ethane-1-sulfonamide as a Chemical Probe

The development of this compound as a chemical probe represents a promising avenue of research. Chemical probes are small molecules used to study and manipulate biological systems. Given the prevalence of the sulfonamide moiety in bioactive compounds, this molecule could be engineered to interact with specific biological targets.

Future research would focus on modifying the structure of this compound to incorporate reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of its binding partners within a cell. Another key aspect would be the development of analogs with photoreactive groups that, upon activation with light, can form a covalent bond with their target protein. This would allow for the definitive identification of the protein being modulated by the compound. The sulfonyl fluoride (B91410) derivative of this compound could also be explored for its potential to covalently engage specific residues, like histidine, in target proteins. rsc.org

Table 1: Potential Modifications for Chemical Probe Development

| Modification | Purpose | Potential Application |

|---|---|---|

| Fluorescent Tag (e.g., FITC, Rhodamine) | Visualization of subcellular localization | Confocal microscopy to determine cellular uptake and distribution |

| Biotinylation | Affinity-based purification of binding partners | Pull-down assays followed by mass spectrometry to identify target proteins |

| Photoreactive Group (e.g., Benzophenone) | Covalent cross-linking to target proteins | Photo-affinity labeling to confirm direct protein-ligand interactions |

Integration into Compound Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. The structural characteristics of this compound make it a valuable addition to compound libraries used in HTS campaigns. Its dichlorophenyl group and sulfonamide linkage are features found in many known biologically active molecules. nih.gov

Future efforts would involve the synthesis of a library of derivatives of this compound to explore the structure-activity relationship (SAR). Variations could be introduced at the sulfonamide nitrogen, the ethyl chain, and the phenyl ring to create a diverse set of molecules. These libraries could then be screened against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify potential starting points for drug discovery programs.

Table 2: Hypothetical High-Throughput Screening Cascade

| Screening Stage | Assay Type | Objective |

|---|---|---|

| Primary Screen | Biochemical or Cell-based Assay | Identify initial "hits" with desired activity from a large compound library. |

| Secondary Screen | Dose-response Assays | Confirm the activity of hits and determine their potency (e.g., IC50 or EC50). |

| Tertiary Screen | Orthogonal and Selectivity Assays | Validate the mechanism of action and assess selectivity against related targets. |

| Lead Optimization | SAR Studies | Synthesize and test analogs to improve potency, selectivity, and drug-like properties. |

Exploring New Reaction Methodologies for Enhanced Synthesis

The synthesis of chiral sulfonamides, such as this compound, is an area of active research in organic chemistry. nih.gov Future work could focus on developing more efficient and stereoselective methods for its preparation. This could involve the exploration of novel catalysts for asymmetric synthesis, allowing for the selective production of one enantiomer over the other. drexel.edu

One potential approach is the desymmetrizing enantioselective hydrolysis of in-situ generated symmetric aza-dichlorosulfonium from sulfenamides to produce chiral sulfonimidoyl chlorides as versatile synthons. acs.org Another avenue could be the investigation of one-pot synthesis methods, which can improve efficiency and reduce waste by combining multiple reaction steps into a single procedure. Furthermore, flow chemistry techniques could be explored for a more scalable and controlled synthesis of this compound and its derivatives.

Advanced Computational Approaches for Predictive Modeling

Computational modeling has become an indispensable tool in chemical research and drug discovery. For this compound, advanced computational methods can be employed to predict its properties and potential biological activities.

Future research in this area would involve the use of Quantitative Structure-Property Relationship (QSPR) modeling to predict the physicochemical properties of this compound and its analogs. nih.gov Furthermore, molecular docking and molecular dynamics simulations could be used to predict how the molecule might bind to the active sites of various proteins. This can help in prioritizing which biological targets to investigate experimentally. Machine learning algorithms could also be trained on datasets of known sulfonamide activities to predict the potential bioactivity of this compound. nih.gov

Table 3: Computational Modeling Approaches and Their Applications

| Modeling Technique | Description | Predicted Outcome for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identification of potential protein targets and binding modes. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessment of the stability of the ligand-protein complex. |

| QSAR/QSPR | Relates the chemical structure of a molecule to its biological activity or physical properties. | Prediction of bioactivity and physicochemical properties of novel analogs. |

| Machine Learning | Uses algorithms to learn from data and make predictions. | Classification of the compound into activity classes (e.g., active vs. inactive). |

Role in Scaffold Diversity and Drug Discovery Research (non-clinical)

The sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. citedrive.comnih.gov The unique substitution pattern of this compound provides a distinct scaffold that can be used to explore new chemical space in non-clinical drug discovery research.

Future research would focus on utilizing this compound as a starting point for the development of novel therapeutic agents. By systematically modifying its structure, chemists can create libraries of compounds with diverse pharmacological profiles. researchgate.net The presence of the dichlorophenyl group can influence properties such as metabolic stability and target binding affinity. The chiral center also introduces a three-dimensional aspect to the molecule, which can be crucial for achieving high-affinity and selective interactions with biological targets. The exploration of this scaffold could lead to the discovery of new molecules with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. ajchem-b.com

Q & A

Q. What are the established synthetic routes for 1-(2,5-Dichlorophenyl)ethane-1-sulfonamide, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves sulfonation of 1-(2,5-dichlorophenyl)ethane followed by amidation. For example, reacting 1-(2,5-dichlorophenyl)ethane with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate, which is then treated with ammonia or an amine derivative. Key parameters include solvent choice (e.g., dichloromethane for stability), stoichiometric control of reagents, and inert atmospheres to prevent side reactions like oxidation. Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and sulfonamide NH signals (δ 5.5–6.0 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 278.99 for CHClNOS).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. What solvents and conditions are suitable for solubility testing of this compound?

- Methodological Answer : Perform gradient solubility assays in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). Use UV-Vis spectroscopy at λ~270 nm (aromatic absorption) to quantify solubility. For aqueous solubility, employ buffered solutions (pH 1–12) to assess pH-dependent behavior. Note: Dichlorophenyl groups may reduce solubility in polar solvents due to hydrophobicity .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic studies inform the optimization of sulfonamide derivatization?

- Methodological Answer : Use stopped-flow spectroscopy or F NMR (if fluorine analogs are synthesized) to monitor real-time reaction progress. For example, track the nucleophilic substitution of the sulfonyl chloride intermediate with amines. Kinetic data (e.g., rate constants, activation energy) guide temperature and catalyst selection. Computational tools like DFT simulations model transition states to predict regioselectivity in derivatization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., cell line, incubation time).

- Off-Target Profiling : Use kinase or GPCR panels to identify non-specific interactions.

- Metabolic Stability Assays : Compare hepatic microsomal degradation rates to rule out metabolite interference. Cross-reference with structural analogs (e.g., 1-(3-Fluorophenyl)ethane-1-sulfonamide) to isolate substituent effects .

Q. How can computational chemistry predict the binding mode of this sulfonamide to enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with carbonic anhydrase or tyrosine kinases, common sulfonamide targets.

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. Key interactions include hydrogen bonds between the sulfonamide NH and catalytic zinc ions or active-site residues. Validate predictions with mutagenesis studies .

Q. What analytical methods detect degradation products under accelerated stability conditions?

- Methodological Answer :

- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., sulfonic acid formation) using C18 columns and 0.1% formic acid/acetonitrile gradients.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (HO). Identify degradation pathways (e.g., cleavage of the sulfonamide group) via fragment ion analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.